molecular formula C14H16FNO2S B2599236 Tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 2248396-27-0

Tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B2599236
CAS No.: 2248396-27-0
M. Wt: 281.35
InChI Key: LGYXFDMSLPLQMJ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is a synthetic organic compound that belongs to the benzothiophene family. This compound is characterized by the presence of a tert-butyl ester group, an aminomethyl group, and a fluorine atom attached to the benzothiophene core. Benzothiophenes are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, involving formaldehyde, an amine, and the benzothiophene derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

Tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The presence of the fluorine atom and the aminomethyl group can enhance its binding affinity and selectivity towards the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(aminomethyl)-4-chloro-1-benzothiophene-2-carboxylate
  • Tert-butyl 3-(aminomethyl)-4-bromo-1-benzothiophene-2-carboxylate
  • Tert-butyl 3-(aminomethyl)-4-iodo-1-benzothiophene-2-carboxylate

Uniqueness

Tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly valuable in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2S/c1-14(2,3)18-13(17)12-8(7-16)11-9(15)5-4-6-10(11)19-12/h4-6H,7,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGYXFDMSLPLQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C2=C(C=CC=C2S1)F)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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